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Compound Name: AF 568 NHS ester

Cat. No.: B15552305 Get Quote

Technical Support Center: AF 568 NHS Ester
Welcome to the technical support center for Alexa Fluor™ 568 NHS Ester. This guide provides

troubleshooting advice and frequently asked questions (FAQs) to help you minimize

background fluorescence and achieve optimal results in your labeling experiments.

Frequently Asked Questions (FAQs)
Q1: What is AF 568 NHS Ester and how does it work?

Alexa Fluor™ 568 NHS Ester is a bright, orange-fluorescent dye with an amine-reactive N-

hydroxysuccinimidyl (NHS) ester group.[1] This NHS ester reacts with primary amines (e.g., on

the side chain of lysine residues in proteins) to form a stable covalent amide bond.[2][3] The

reaction is pH-dependent, with an optimal range of 8.3-8.5.[2][4] This dye is commonly used to

label proteins, antibodies, and other biomolecules for fluorescence microscopy, flow cytometry,

and other fluorescence-based applications.[5][6]

Q2: What are the main causes of high background fluorescence when using AF 568 NHS
Ester?

High background fluorescence can arise from several sources:

Non-specific binding: The AF 568-labeled antibody or protein may bind to unintended targets

in your sample.[7][8] This can be due to inappropriate antibody concentrations, insufficient
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blocking, or inadequate washing.[7][9]

Autofluorescence: The biological sample itself may possess endogenous fluorescent

molecules that emit in the same spectral range as AF 568.[10][11][12] Common sources

include collagen, elastin, NADH, and lipofuscin.[13][14] Fixatives like glutaraldehyde can

also induce autofluorescence.[11][12]

Excess unbound dye: If the purification step after labeling is incomplete, residual,

unconjugated AF 568 NHS ester or its hydrolyzed form can bind non-specifically to the

sample.[15]

Issues with secondary antibodies: In indirect immunofluorescence, the secondary antibody

may cross-react with other proteins in the sample or bind non-specifically.[8]

Q3: How can I reduce autofluorescence in my sample?

Several methods can help mitigate autofluorescence:

Proper Fixation: Use fresh, high-quality fixatives. Paraformaldehyde is generally preferred

over glutaraldehyde, which tends to cause more autofluorescence.[12][13] Consider using an

organic solvent like ice-cold methanol or ethanol as an alternative fixation method.[13]

Chemical Treatment: Treat samples with quenching agents. Sodium borohydride can reduce

aldehyde-induced autofluorescence.[11][12] Other reagents like Sudan Black B can help

quench lipofuscin-related autofluorescence.[12]

Spectral Separation: Choose fluorophores that are spectrally distinct from the

autofluorescence of your sample. If your sample has high green autofluorescence, using a

red or far-red dye like AF 568 can be advantageous.[14][16]

Photobleaching: Before labeling, you can expose your sample to high-intensity light to

"bleach" the endogenous fluorophores.[14][16]

Troubleshooting Guides
Problem 1: High background across the entire sample.
This is often due to issues with blocking, washing, or antibody/dye concentrations.
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Potential Cause Recommended Solution

Insufficient Blocking

Increase the blocking incubation time (e.g., to 1

hour at room temperature).[9] Use a blocking

buffer containing normal serum from the same

species as the secondary antibody (typically 5-

10%).[10] Alternatively, 1-5% Bovine Serum

Albumin (BSA) in PBS can be effective.[9][17]

Antibody Concentration Too High

Titrate your primary and secondary antibodies to

determine the optimal dilution that provides a

good signal-to-noise ratio.[7][9] Start with the

manufacturer's recommended dilution and

perform a dilution series.

Inadequate Washing

Increase the number and duration of wash steps

after antibody incubations.[7][9] Use a buffer

containing a mild detergent like Tween-20 (e.g.,

PBS-T) to help remove non-specifically bound

antibodies.

Sample Drying

Ensure the sample remains covered in buffer

throughout the staining procedure to prevent

drying, which can cause non-specific antibody

binding.[9][10]

Problem 2: Non-specific, punctate, or localized
background.
This may indicate issues with the labeled conjugate, sample preparation, or secondary

antibody specificity.
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Potential Cause Recommended Solution

Aggregates of Labeled Protein

Centrifuge the antibody-dye conjugate solution

before use to pellet any aggregates that may

have formed during storage.

Secondary Antibody Cross-Reactivity

Run a control where the primary antibody is

omitted. If staining is still observed, your

secondary antibody is binding non-specifically.

[8] Consider using a pre-adsorbed secondary

antibody to minimize cross-reactivity.

Endogenous Biotin or Enzymes

If using a biotin-streptavidin detection system,

block for endogenous biotin.[9] If using enzyme-

conjugated antibodies, block for endogenous

enzyme activity.[9]

Hydrophobic Interactions

Include a non-ionic detergent like Triton X-100

or Tween 20 in your blocking and wash buffers

to reduce non-specific hydrophobic binding.

Experimental Protocols
Protocol 1: General Antibody Labeling with AF 568 NHS
Ester
This protocol is a starting point and may require optimization for your specific protein.

Prepare the Antibody: Dissolve your antibody in a buffer free of primary amines, such as 0.1

M sodium bicarbonate, pH 8.3.[4] The recommended antibody concentration is >2 mg/mL.

[18]

Prepare the Dye: Immediately before use, dissolve the AF 568 NHS ester in anhydrous

DMSO to a concentration of 10 mM.[2][18]

Conjugation Reaction: While gently stirring, add a 5- to 20-fold molar excess of the dissolved

dye to the antibody solution.[15] Incubate for 1 hour at room temperature, protected from

light.[18][19]
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Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column, such as Sephadex G-25.[18] The first colored band to elute is the

conjugated antibody.

Storage: Store the labeled antibody at 4°C for short-term use or in aliquots at -20°C for long-

term storage.[19][20] Protect from light.

Protocol 2: Standard Immunofluorescence Staining
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed

by permeabilization with 0.1-0.5% Triton X-100 for 10-20 minutes.[21][22] Wash cells with

PBS between steps.

Blocking: Block with a suitable buffer (e.g., 5% normal goat serum or 3% BSA in PBS) for 30-

60 minutes at room temperature.[22][23]

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for

1-2 hours at room temperature or overnight at 4°C.[21][22]

Washing: Wash the sample three times with PBS containing 0.1% Tween-20 (PBST) for 5

minutes each.[22]

Secondary Antibody Incubation: Dilute the AF 568-conjugated secondary antibody in

blocking buffer and incubate for 1 hour at room temperature in the dark.[22]

Final Washes: Repeat the washing step as in step 4.

Mounting and Imaging: Mount the sample with an anti-fade mounting medium.[10] Image

using a fluorescence microscope with appropriate filters for AF 568 (Excitation/Emission

maxima: ~578/603 nm).[24][25]

Visualizations
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Caption: A typical indirect immunofluorescence workflow.
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Caption: Troubleshooting decision tree for high background.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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